molecular formula C21H26N2O4 B3826539 N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Cat. No. B3826539
M. Wt: 370.4 g/mol
InChI Key: DTKYMPUKUQQCQY-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide, also known as LDK378, is a highly selective anaplastic lymphoma kinase (ALK) inhibitor that has been developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). In

Mechanism of Action

N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide works by selectively inhibiting the activity of the ALK protein, which is overexpressed in approximately 5% of NSCLC cases. ALK plays a critical role in the growth and survival of cancer cells, and its inhibition by N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has been shown to have a favorable safety profile in preclinical and clinical studies. In addition to its potent antitumor activity, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has also been found to have minimal effects on other cellular pathways and organs, indicating its specificity for ALK inhibition.

Advantages and Limitations for Lab Experiments

N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its high selectivity for ALK inhibition, potent antitumor activity, and favorable safety profile. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

For N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide include the development of more efficient and cost-effective synthesis methods, the exploration of its potential for the treatment of other ALK-positive cancers, and the investigation of its combination with other targeted therapies for improved efficacy. Additionally, further studies are needed to elucidate the mechanisms of resistance to N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has been extensively studied in preclinical and clinical trials for the treatment of ALK-positive NSCLC. In preclinical studies, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has demonstrated potent and selective inhibition of ALK, leading to significant antitumor activity in ALK-positive NSCLC cell lines and xenograft models. In clinical trials, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has shown promising results in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.

properties

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14(2)17-8-6-15(3)19(11-17)27-13-21(24)23-22-12-16-7-9-18(25-4)20(10-16)26-5/h6-12,14H,13H2,1-5H3,(H,23,24)/b22-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKYMPUKUQQCQY-UUYOSTAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C\C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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